molecular formula C9H9N2NaO3 B7943352 sodium;2-[(2-aminobenzoyl)amino]acetate

sodium;2-[(2-aminobenzoyl)amino]acetate

Cat. No.: B7943352
M. Wt: 216.17 g/mol
InChI Key: RRWXGJCLEKPDSD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[(2-aminobenzoyl)amino]acetate is a sodium salt derivative of an acetamide scaffold bearing a 2-aminobenzoyl moiety. Its molecular formula is C₉H₉N₂O₃Na (molecular weight: 216.17 g/mol). The compound features a glycine backbone linked to a 2-aminobenzoyl group, with the sodium counterion enhancing aqueous solubility. This structure is analogous to intermediates in bacterial quorum-sensing pathways, such as (2-aminobenzoyl)acetate, which is involved in Pseudomonas quinolone signal (PQS) biosynthesis .

Properties

IUPAC Name

sodium;2-[(2-aminobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWXGJCLEKPDSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-[(2-aminobenzoyl)amino]acetate” involves multiple steps, including specific reaction conditions such as temperature, pressure, and the use of catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;2-[(2-aminobenzoyl)amino]acetate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Compound “sodium;2-[(2-aminobenzoyl)amino]acetate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which compound “sodium;2-[(2-aminobenzoyl)amino]acetate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Relevance
Sodium 2-[(2-aminobenzoyl)amino]acetate (Target) C₉H₉N₂O₃Na 216.17 2-aminobenzoyl, sodium Potential quorum-sensing inhibitor; precursor in PQS biosynthesis .
Sodium {2-[(2-bromo-6-chlorophenyl)amino]phenyl}acetate C₁₄H₁₀BrClNNaO₂ 362.58 Bromo, chloro, phenyl Antimicrobial/anti-inflammatory agent; halogen substituents enhance target binding .
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate C₁₀H₁₂N₂O₄ 224.22 Methyl ester, 3-amino-2-hydroxybenzoyl Fluorescent peptide substrate; used in enzyme activity assays .
Benzyl 2-(2-aminobenzamido)acetate C₁₆H₁₆N₂O₃ 284.31 Benzyl ester, 2-aminobenzoyl Protecting group in peptide synthesis; improves lipophilicity .
Sodium 2-(1,3-benzothiazol-2-yl)acetate C₉H₆NNaO₂S 219.20 Benzothiazole, sodium Organic synthesis reagent; used in drug discovery for heterocyclic frameworks .

Pharmacological and Chemical Properties

  • Solubility : Sodium salts (e.g., target compound, and ) exhibit higher water solubility compared to ester derivatives (e.g., methyl or benzyl esters in ).
  • Halogenated analogs (e.g., ) show enhanced antimicrobial activity due to electronegative substituents improving membrane penetration .
  • Stability : Ester derivatives (e.g., methyl in ) are prone to hydrolysis under basic conditions, whereas sodium salts are more stable in aqueous media.

Role in Quorum-Sensing Pathways

The target compound’s structural similarity to (2-aminobenzoyl)acetate—a precursor in PQS biosynthesis—positions it as a candidate for disrupting bacterial communication. PQS regulates virulence in Pseudomonas aeruginosa; inhibitors targeting enzymes like PqsA/PqsD could attenuate pathogenicity .

Comparative Efficacy in Drug Design

  • Sodium vs. Ester Derivatives : Sodium salts are preferred for in vivo studies due to solubility, while esters (e.g., benzyl in ) serve as prodrugs or intermediates.
  • Substituent Effects: Hydroxyl groups () enhance hydrogen bonding, improving enzyme binding. Bulky substituents (e.g., nonyl in ) may reduce bioavailability but increase membrane affinity.

Limitations and Challenges

  • Toxicity : Halogenated analogs () may exhibit off-target effects due to reactive substituents.
  • Synthetic Complexity : Introduction of heterocycles (e.g., benzothiazole in ) requires multi-step protocols, limiting scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.